REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]2[C:26](=[O:27])[CH2:25][C:20]3([CH2:24][CH2:23][CH2:22][CH2:21]3)[CH2:19][C:18]2=[O:28])[CH2:9][CH2:8]1.P(OCC)(OCC)[O:30]CC.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].C(OC)(C)(C)C.Cl>C1COCC1>[CH:5]1[CH:6]=[N:1][C:2]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:26](=[O:27])[CH:25]([OH:30])[C:20]4([CH2:24][CH2:23][CH2:22][CH2:21]4)[CH2:19][C:18]3=[O:28])[CH2:9][CH2:8]2)=[N:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
246.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(N=CC=C1)N1CCN(CC1)CCCCN1C(CC2(CCCC2)CC1=O)=O
|
Name
|
|
Quantity
|
1328 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Na3PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.93 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
383.8 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
664.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)CC3=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)CC3=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)CC3=O
|
Name
|
|
Quantity
|
520 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture agitated at ambient temperature until homogeneous
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to −68 to −75° C
|
Type
|
STIRRING
|
Details
|
The mixture was agitated at this temperature for at least 10 minutes
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature less than −60° C
|
Type
|
CUSTOM
|
Details
|
Air was sparged into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
of sparging so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature of the reaction mixture less than −60° C
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with brine (542.3 g, 493 mL)
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
CUSTOM
|
Details
|
to crystallize the reaction product
|
Type
|
CUSTOM
|
Details
|
at approximately 54 to 56° C
|
Type
|
FILTRATION
|
Details
|
The crystalline slurry was then filtered
|
Type
|
WASH
|
Details
|
the wet cake was washed with isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)C(C3=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |